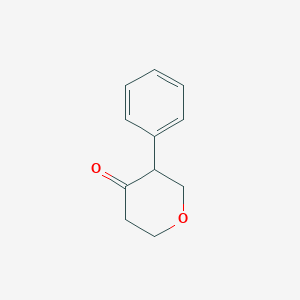

3-Phenyldihydro-2H-pyran-4(3H)-one

説明

科学的研究の応用

Crystallographic Analysis

The compound is a derivative of 3,4-dihydro-2H-pyran-4-one, and its crystal structure exhibits interactions that link molecules into chains, contributing to our understanding of molecular interactions and crystalline structures (Sharmila, Sundar, Sakthivel, & Venkatesan, 2016).

Corrosion Inhibition

Pyran-2-one derivatives have been evaluated for their performance as corrosion inhibitors on mild steel in acidic environments. Their inhibition efficacy reaches up to 90%, demonstrating their potential in protecting metals against corrosion (El Hattak et al., 2021).

Structural Chemistry

The compound's derivatives exhibit varied molecular structures, such as envelope and planar conformations. This contributes to our understanding of molecular geometry and its implications in various chemical processes (Yu et al., 2010).

Synthetic Chemistry

Its derivatives have been synthesized using environmentally friendly methods, highlighting the potential for sustainable chemical synthesis processes (Wang, Zou, Zhao, & Shi, 2011).

Redox Properties

Studies on compounds containing the 2H-pyran-4-one structure have explored their redox properties, contributing to the field of electrochemistry and the development of new redox-active materials (Dicks et al., 2015).

Photochromic and Redox Properties

2H-pyran derivatives have been investigated for their photochromic and redox properties, which is crucial for developing new materials for optical applications (Huang, Kuo, Lin, & Yang, 2007).

Pyrolysis Kinetics

The compound's derivatives have been studied for their pyrolysis kinetics, contributing to our understanding of thermal decomposition processes, crucial in materials science and chemical engineering (Álvarez-Aular et al., 2018).

Photochromism in Solid State

Research on photochromic compounds related to 2H-pyran has implications for the development of materials with light-responsive properties (Tan, Fu, Han, Pang, & Meng, 2005).

Spectroscopic and Structural Investigations

The structural and spectroscopic analysis of 2H-pyran derivatives aids in the design and synthesis of biologically relevant motifs for potential pharmaceutical applications (Kumar et al., 2020).

作用機序

Target of Action

The primary targets of 3-Phenyldihydro-2H-pyran-4(3H)-one are currently unknown. This compound is a relatively new subject of study, and its specific interactions with biological targets are still being investigated .

Mode of Action

The mode of action of This compound It is believed to interact with its targets through a radical approach

Biochemical Pathways

The biochemical pathways affected by This compound It’s suggested that this compound might be involved in the protodeboronation of alkyl boronic esters . The downstream effects of these interactions on cellular processes are still under investigation.

特性

IUPAC Name |

3-phenyloxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQJKNSUIDXBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)

![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)

![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695474.png)

![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2695478.png)